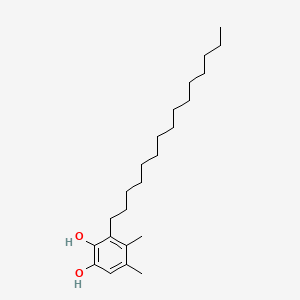

4,5-Dimethyl-3-pentadecylcatechol

描述

Structure

3D Structure

属性

CAS 编号 |

7771-22-4 |

|---|---|

分子式 |

C23H40O2 |

分子量 |

348.6 g/mol |

IUPAC 名称 |

4,5-dimethyl-3-pentadecylbenzene-1,2-diol |

InChI |

InChI=1S/C23H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20(3)19(2)18-22(24)23(21)25/h18,24-25H,4-17H2,1-3H3 |

InChI 键 |

DZZNTAFGDRMQPQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1O)O)C)C |

规范 SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1O)O)C)C |

其他CAS编号 |

7771-22-4 |

同义词 |

4,5-dimethyl-3-pentadecylcatechol |

产品来源 |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 4,5-Dimethyl-3-pentadecylcatechol

The synthesis of this compound has been the subject of chemical research, leading to improved and refined methods over time. acs.org A key challenge in the synthesis is the regioselective introduction of the long alkyl chain onto the substituted catechol framework.

One established route involves the use of 3,4-dimethylphenol (B119073) as a starting material. The synthesis proceeds through several steps, which may include protection of the hydroxyl groups, introduction of the pentadecyl chain, and final deprotection to yield the target catechol. An improved synthesis was reported by David I. Lerner and Charles R. Dawson in 1973, highlighting the ongoing efforts to refine the production of this specific compound. acs.orgacs.org

Modern approaches to catechol synthesis offer alternative strategies that could be adapted for this molecule. For instance, palladium-catalyzed silanol-directed C–H oxygenation allows for the highly site-selective conversion of phenols to catechols. nih.gov This method involves the acetoxylation of a phenol (B47542), followed by an acid-catalyzed cyclization and subsequent desilylation to reveal the catechol product. nih.gov Another innovative, redox-neutral method uses an iridium catalyst to achieve ortho-hydroxylation of N-phenoxyacetamides under mild conditions, where the oxyacetamide directing group itself serves as the oxygen source. pkusz.edu.cn

Alkylation Approaches

Alkylation is a fundamental strategy for introducing the pentadecyl group onto the aromatic ring. The Friedel-Crafts alkylation is a classic and effective method for synthesizing various alkyl catechols. nih.gov This reaction typically involves reacting a catechol with an alkylating agent, such as an alkyl halide or alkene, in the presence of a Lewis acid catalyst.

In the context of this compound, a plausible alkylation approach would involve the reaction of 3,4-dimethylcatechol with a 15-carbon alkylating agent. The choice of catalyst and reaction conditions is crucial to control the position of alkylation and to avoid side reactions.

Table 1: Comparison of Alkylation Parameters

| Parameter | Description | Relevance to Synthesis |

| Starting Material | 3,4-Dimethylcatechol or a protected derivative | The core aromatic structure to be alkylated. |

| Alkylating Agent | 1-Pentadecene or 1-bromopentadecane | Source of the C15H31 side chain. |

| Catalyst | Lewis acids (e.g., AlCl₃, BF₃) or strong protic acids (e.g., H₂SO₄) | Activates the alkylating agent and promotes electrophilic aromatic substitution. |

| Solvent | Non-polar organic solvents (e.g., nitrobenzene, carbon disulfide) | Provides the medium for the reaction while being inert to the reactants. |

Convergent Synthesis Routes

A potential convergent route for this compound could involve:

Synthesis of a functionalized catechol precursor: Preparing a 4,5-dimethylcatechol derivative with a reactive group (e.g., a boronic acid or a halide) at the 3-position.

Synthesis of a pentadecyl coupling partner: Preparing a pentadecyl-containing organometallic reagent (e.g., a Grignard reagent or an organozinc compound).

Cross-coupling reaction: Joining the two fragments using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling.

This approach allows for greater flexibility and control over the final structure.

Precursor Chemistry and Intermediate Reactivity in Catechol Synthesis

The synthesis of this compound relies on the specific chemistry of its precursors and the reactivity of key intermediates. The starting material is often a substituted phenol or a protected catechol. For instance, 3,4-dimethylphenol can be converted to the corresponding catechol. nih.gov

A critical intermediate in many catechol syntheses and reactions is the corresponding o-quinone, formed by the oxidation of the catechol. mdpi.comnih.gov Catechols can be readily oxidized through various means, including autoxidation or chemical oxidants. mdpi.com The resulting o-quinones are highly reactive electrophiles. They can be attacked by nucleophiles, such as amines, in a Michael-type addition reaction. mdpi.comnih.gov The nature of the substituents on the quinone ring influences its reactivity. mdpi.com The reaction between a catechol and a primary amine can be complex and rapid, leading to a multitude of products within minutes. nih.gov This high reactivity necessitates careful control of reaction conditions and often involves the use of protecting groups for the catechol hydroxyls during multi-step syntheses.

Green Chemistry Principles in the Synthesis of Catechol Derivatives

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of catechol derivatives is an area where green chemistry principles have been successfully applied. rsc.orgresearchgate.netmdpi.com

Key green approaches applicable to catechol synthesis include:

Electrochemical Synthesis: This method uses electricity to drive chemical reactions, avoiding the need for harsh or toxic oxidizing agents. The electrochemical oxidation of catechol can generate o-benzoquinone in a controlled manner, which can then react with nucleophiles to form new derivatives in a one-pot synthesis. rsc.orgrsc.org This approach is considered environmentally friendly as it often uses aqueous solutions and avoids hazardous reagents. rsc.orgrsc.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as water or ionic liquids, is a core tenet of green chemistry. The conversion of guaiacol (B22219) (a lignin-derived biowaste intermediate) to catechol has been demonstrated in high-temperature water, showcasing a feasible green route. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Table 2: Green Synthesis Strategies for Catechol Derivatives

| Strategy | Principle | Example Application | Reference |

| Electrosynthesis | Replaces chemical oxidants with electricity. | Oxidation of catechol to o-benzoquinone for subsequent Michael addition. | rsc.orgrsc.org |

| Aqueous Media | Uses water as a safe and abundant solvent. | Hydrolysis of guaiacol to catechol in high-temperature water. | researchgate.net |

| Microwave Irradiation | Accelerates reactions and improves energy efficiency. | Synthesis of various heterocyclic compounds. | mdpi.com |

Directed Derivatization and Analog Generation for Research Purposes

To explore structure-activity relationships, researchers often synthesize a series of analogs of a lead compound. For this compound, this involves modifying the catechol moiety, the alkyl chain, or the methyl groups on the aromatic ring.

The catechol hydroxyl groups are common sites for derivatization. They can be alkylated, acylated, or used to form esters or ethers. These modifications can alter the compound's physical properties, such as polarity and solubility, and its chemical reactivity. The synthesis of various alkyl catechols through methods like Friedel-Crafts alkylation has been used to create libraries of compounds for activity screening. nih.gov

Acetylation of the Catechol Moiety

Acetylation is a common and straightforward method for derivatizing the hydroxyl groups of a catechol. This reaction involves treating the catechol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base.

The resulting diacetate ester serves multiple purposes:

Protection: The acetyl groups act as protecting groups, preventing the catechol from undergoing oxidation or other unwanted reactions during subsequent synthetic steps. This strategy is employed in various synthetic pathways, including Pd-catalyzed C-H oxygenation where an acetoxy group is installed as an intermediate. nih.gov

Modulation of Properties: Acetylation converts the polar hydroxyl groups into less polar ester groups, which can change the molecule's solubility and transport characteristics in biological systems.

Pro-drug Strategy: In some contexts, acetylated catechols can act as pro-drugs, which are converted back to the active catechol form in vivo by esterase enzymes.

The reaction is generally high-yielding and reversible under basic or acidic conditions, making it a versatile tool in the synthetic chemist's arsenal.

Side-Chain Modifications and Elongation

The pentadecyl side-chain of this compound offers several possibilities for chemical modification, which can influence the compound's physical properties, such as solubility and melting point, as well as its biological activity. These modifications can be broadly categorized into reactions that alter the chain's structure without changing its length and those that lead to chain elongation or shortening.

Oxidative Modifications:

The long alkyl chain can be a target for oxidative cleavage or functionalization. Strong oxidizing agents can potentially shorten the chain, though this often leads to a mixture of products. A more controlled oxidation can introduce functional groups at specific positions. For instance, benzylic oxidation, if a benzylic position were available, is a common transformation. However, in the case of a simple pentadecyl chain, this is not a primary route. A more relevant reaction is the oxidation of the aromatic ring itself, which can be influenced by the side chain.

Halogenation:

Free-radical halogenation can introduce halogen atoms onto the alkyl chain. The selectivity of this reaction is typically low for alkanes, leading to a mixture of mono- and poly-halogenated products at various positions. However, under specific catalytic conditions, some regioselectivity can be achieved.

Chain Elongation and Shortening:

While less common for a pre-existing long chain, elongation could theoretically be achieved through conversion of a terminal group (if present) to a suitable functional group for coupling reactions. More practically, the synthesis of analogs with different chain lengths would be achieved by starting with a different alkyl-substituted catechol precursor.

The following table outlines hypothetical side-chain modifications of this compound, based on general principles of organic chemistry.

| Modification Type | Reagents and Conditions | Potential Product(s) | Purpose of Modification |

| Terminal Oxidation | Selective ω-hydroxylating enzymes (e.g., P450 monooxygenases) | 4,5-Dimethyl-3-(15-hydroxypentadecyl)catechol | Introduce a polar functional group for further derivatization or to alter solubility. |

| Peroxidation | Controlled reaction with singlet oxygen or other radical initiators | Mixture of hydroperoxides along the chain | Introduce reactive handles for further functionalization. |

| Dehydrogenation | Catalytic dehydrogenation (e.g., using a supported metal catalyst at high temperature) | Mixture of unsaturated side-chain derivatives | Introduce unsaturation to alter conformation and electronic properties. |

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of this compound has two available positions for substitution: C-2 and C-6. The regioselectivity of functionalization reactions on this ring is governed by the directing effects of the existing substituents: the two hydroxyl groups, the two methyl groups, and the long alkyl chain. The hydroxyl groups are strongly activating and ortho-, para-directing. The methyl and pentadecyl groups are also activating and ortho-, para-directing.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the most nucleophilic positions on the ring. Given the substitution pattern, the C-6 position is sterically more accessible than the C-2 position, which is flanked by the pentadecyl group and a methyl group. Therefore, electrophilic substitution is expected to occur preferentially at the C-6 position.

Palladium-Catalyzed C-H Functionalization:

Modern synthetic methods, such as palladium-catalyzed C-H functionalization, offer alternative routes for introducing new groups onto the aromatic ring. researchgate.netnih.gov The regioselectivity of these reactions is often controlled by a directing group. In the case of this compound, one of the hydroxyl groups could potentially act as a directing group, guiding the catalyst to the C-2 or C-6 position. The choice of ligand on the palladium catalyst can also influence the site of functionalization. nih.gov

The table below summarizes potential regioselective functionalization reactions on the aromatic ring of this compound.

| Reaction Type | Reagents and Conditions | Expected Major Product | Rationale for Regioselectivity |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 6-Nitro-4,5-dimethyl-3-pentadecylcatechol | The hydroxyl and alkyl groups activate the ring, and the C-6 position is sterically favored for the electrophile. |

| Halogenation | Br₂ in a non-polar solvent | 6-Bromo-4,5-dimethyl-3-pentadecylcatechol | Similar to nitration, the C-6 position is the most likely site of electrophilic attack. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-4,5-dimethyl-3-pentadecylcatechol | The acyl group is introduced at the sterically accessible and electronically activated C-6 position. |

| Formylation (Vilsmeier-Haack) | POCl₃/DMF | 6-Formyl-4,5-dimethyl-3-pentadecylcatechol | The electrophilic Vilsmeier reagent attacks the electron-rich C-6 position. |

| Palladium-Catalyzed Arylation | Aryl halide, Pd catalyst, ligand | 6-Aryl-4,5-dimethyl-3-pentadecylcatechol | Directed by one of the hydroxyl groups, with the C-6 position being more accessible for the bulky catalytic complex. |

It is important to note that the synthesis and derivatization of this compound are not extensively documented in the literature. The presented strategies are based on established chemical principles and the known reactivity of similar catechol and alkylaromatic systems. Experimental validation would be necessary to confirm the feasibility and optimize the conditions for these proposed transformations.

Iii. Mechanistic Investigations of Biological Activities

Molecular Interactions and Target Identification

Protein Adduct Formation and Covalent ModificationsThere is no published evidence to suggest that 4,5-Dimethyl-3-pentadecylcatechol forms covalent adducts with proteins or to characterize the nature of such modifications.

While research exists for structurally related compounds like 3-pentadecylcatechol (B1204209), which is known for its role as an allergen, this information cannot be directly extrapolated to this compound due to the structural differences imparted by the two methyl groups. The specific biological and chemical properties of this compound therefore remain an uncharacterized area of research.

No Publicly Available Research Details the Mechanistic Biology of this compound

Despite a thorough search of scientific databases and literature, there is a significant lack of publicly available research on the specific chemical compound this compound. Consequently, a detailed analysis of its mechanistic investigations and cellular modulations, as requested, cannot be provided at this time.

Searches for specific biological activities, including thiol addition mechanisms, the formation of quinone methide intermediates, and its impact on mitochondrial function or key cellular signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, have yielded no direct results for this particular compound.

While the requested outline points to highly specific areas of molecular and cellular biology, the scientific community has not published studies on this compound in these contexts. General information exists for the broader chemical class of catechols and the individual signaling pathways mentioned, but this information is not specific to the requested compound and therefore cannot be used to construct a scientifically accurate article about it.

It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published. However, based on accessible scientific literature, the information required to fulfill the detailed request is not available.

Table of Mentioned Compounds

Cellular and Subcellular Modulations

Perturbation of Key Cellular Signaling Pathways

NF-κB Signaling

Currently, there is no direct scientific evidence detailing the interaction between this compound and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of immune responses, inflammation, and cell survival. Natural compounds with structural similarities to catechols have been shown to modulate NF-κB signaling, but specific studies on this compound are lacking.

Other Relevant Signaling Cascades

Information regarding the influence of this compound on other signaling cascades is scarce. One study briefly mentions the compound in the context of breast cancer biology, suggesting a potential to interfere with growth and differentiation signals from receptor tyrosine kinases. dtic.mil This could imply an interaction with pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are downstream of many receptor tyrosine kinases and are central to cell proliferation, growth, and survival. However, without dedicated research, the precise nature and impact of these interactions remain speculative.

Modulation of Oxidative Stress Pathways (Excluding Antioxidant Property Listing)

No specific studies have been identified that investigate the modulation of oxidative stress pathways by this compound. Catechol structures, in general, are known to possess antioxidant properties due to their ability to donate hydrogen atoms. Beyond direct antioxidant activity, some catechols can influence enzymatic and non-enzymatic cellular systems that manage oxidative stress. It is plausible that this compound could interact with pathways involving enzymes like superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase, but experimental data is needed to confirm any such effects.

Influence on Cellular Proliferation and Differentiation (In Vitro Models)

The potential for this compound to affect cellular proliferation and differentiation is hinted at in a predoctoral training document on breast cancer therapy. dtic.mil The document suggests that this compound might block signals related to growth and differentiation. dtic.mil This implies that in in vitro models, this compound could potentially inhibit the growth of cancer cells or influence their differentiation state. However, the absence of published experimental data makes it impossible to detail the specific effects, the cell lines that might be sensitive, or the underlying mechanisms.

Interactive Table: Hypothetical Effects on Cellular Proliferation and Differentiation

| Cell Line Model | Predicted Effect | Potential Mechanism of Action |

| Breast Cancer Cells | Inhibition of Proliferation | Interference with receptor tyrosine kinase signaling |

| Undifferentiated Cells | Induction of Differentiation | Modulation of developmental signaling pathways |

Immune Cell Interactions (Non-human Models)

There is no direct research available on the interactions of this compound with immune cells in non-human models. However, its presence in urushiol (B600771), the allergenic oil of poison ivy, indicates a strong interaction with the immune system. The allergic contact dermatitis caused by urushiol is a T-cell mediated immune response. This suggests that this compound, as a component of urushiol, acts as a hapten, binding to skin proteins and triggering an immune response in sensitized individuals. This response involves antigen-presenting cells and the subsequent activation and proliferation of T-cells.

Iv. Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Efficacy

Role of Catechol Moiety

The catechol group, a 1,2-dihydroxybenzene ring, is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov This moiety is a common feature in many dietary natural products known for their cancer-preventive properties. nih.gov Its biological significance is largely attributed to its antioxidant and radical scavenging capabilities. nih.govmdpi.com The two adjacent hydroxyl groups can readily donate hydrogen atoms, neutralizing reactive oxygen species. nih.gov Furthermore, the catechol moiety can be oxidized to form an o-quinone, a process that is often linked to its biological effects. nih.gov This oxidative conversion can be mediated by intracellular copper ions and is crucial for the activation of pathways like the Nrf2 system, which upregulates the transcription of phase II detoxifying enzymes, providing cytoprotection. nih.gov The presence of the catechol moiety is also key to eliciting the production of certain bioactive compounds, such as siderophores and angucyclines, in some bacteria. researchgate.net

Influence of Alkyl Chain Length and Saturation

The long pentadecyl chain, a 15-carbon saturated alkyl group, appended to the catechol ring significantly influences the molecule's lipophilicity and, consequently, its interaction with biological membranes and targets. Studies on related alkyl catechols have demonstrated that the length of the alkyl chain is a critical factor for their biological activities. mdpi.com For instance, in a series of mono-substituted alkyl catechols, antibacterial activity was found to increase with the increasing length of the alkyl chain. nih.gov However, this relationship is not always linear and can be system-dependent. In some cases, an optimal chain length exists for maximum efficacy. For example, in oil-in-water emulsions, the antioxidant activity of alkylresorcinols, a related class of compounds, was found to be optimal at an intermediate alkyl chain length. nih.gov The saturation of the alkyl chain also plays a role. The presence of double bonds (unsaturation) can alter the molecule's conformation and its interactions with its biological targets.

The following table summarizes the effect of alkyl chain length on the antibacterial activity of a series of mono-substituted alkyl catechols.

| Compound | Alkyl Chain Length | Antibacterial Activity (Zone of Inhibition) |

| Mono-methyl catechol | C1 | Low |

| Mono-ethyl catechol | C2 | Low |

| Mono-pentyl catechol | C5 | Moderate |

| Mono-hexyl catechols | C6 | High |

| Mono-nonyl catechol | C9 | High |

| Data derived from studies on mono-alkyl catechols and their antibacterial properties. nih.gov |

Design Principles for Novel Catechol Analogues

The insights gained from SAR studies provide a roadmap for the design of new catechol analogues with enhanced or modified biological activities. A key principle in this design process is the mimicry of the catechol group's ability to chelate metal ions, which is often crucial for its function. nih.gov However, to circumvent the potential for toxic quinone formation, a strategy involves designing non-oxidizable catechol-mimicking groups. nih.gov These analogues can retain the desired metal-chelating properties without the associated toxicity. Furthermore, by systematically varying the length and saturation of the alkyl chain and the position and nature of other substituents on the catechol ring, medicinal chemists can optimize properties such as potency, selectivity, and pharmacokinetic profiles. oncodesign-services.com The goal is to create molecules that are more effective and have fewer side effects. The diverse structures and pharmacological effects of existing catecholic drugs suggest that the catechol moiety can be successfully combined with other pharmacophores to achieve multiple therapeutic effects. nih.gov

Computational Approaches in SAR Analysis

In recent years, computational methods have become indispensable tools in the analysis of structure-activity relationships. uni-bonn.de Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to predict the biological activity of novel compounds before they are synthesized. oncodesign-services.comresearchgate.net These computational models are built using experimental data from SAR studies and can identify the key molecular features that correlate with a specific biological activity. researchgate.net For instance, molecular modeling can be used to simulate the three-dimensional interactions between a catechol analogue and its biological target, providing insights into the binding mode and the structural features that contribute to affinity and selectivity. oncodesign-services.com These computational approaches accelerate the drug discovery process by helping to prioritize which new compounds to synthesize and test, ultimately leading to the more rapid development of new therapeutic agents. oncodesign-services.comuni-bonn.de

V. Advanced Analytical Methodologies for Research and Elucidation

Chromatographic Techniques for Separation and Quantification (Research Context)

Chromatographic methods are fundamental for isolating and quantifying 4,5-Dimethyl-3-pentadecylcatechol from complex mixtures such as plant extracts or reaction products. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable small molecules (<650 daltons), making it suitable for identifying and quantifying metabolites. nih.gov For phenolic compounds like this compound, which are not inherently volatile, a derivatization step is essential. The most common method is silylation, where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. ijern.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with Trimethylchlorosilane (TMCS) are highly effective for this purpose, as they react quickly with hydroxyl groups to increase volatility and improve GC separation. ijern.comresearchgate.netnih.gov

In a research context, GC-MS is used for the metabolite profiling of plant extracts or biological samples to identify the presence of this compound and related compounds. nih.govsbq.org.br The gas chromatograph separates the derivatized compounds based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net This combination allows for both the quantification of known compounds and the discovery of novel metabolites. nih.gov For instance, GC-MS analysis of poison ivy extracts confirmed the presence of various urushiol (B600771) congeners, which are structurally related to this compound. nih.gov

Table 1: Typical GC-MS Derivatization and Analysis Parameters for Alkylcatechols

| Parameter | Description | Common Setting/Reagent | Reference |

|---|---|---|---|

| Derivatization Reagent | Converts non-volatile catechols into volatile TMS ethers for GC analysis. | BSTFA + TMCS (99:1, v/v) | ijern.comnih.gov |

| GC Column | Separates the derivatized compounds. A non-polar phase is typical. | HP-5MS (5% phenyl)-methylpolysiloxane capillary column | mdpi.com |

| Injector Temperature | Ensures rapid volatilization of the sample. | 250 °C | mdpi.com |

| Ionization Mode | Method of ion creation in the mass spectrometer. Electron Ionization (EI) is standard. | Electron Ionization (EI) at 70 eV | mdpi.com |

| MS Detection | Scans a range of mass-to-charge ratios to build a mass spectrum. | Scan range: 40-550 m/z | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical tool for studying non-volatile or thermally labile compounds within complex mixtures, making it exceptionally well-suited for the direct analysis of this compound without derivatization. wikipedia.org This technique is widely used in metabolomics to profile a broad range of molecules, from polar to non-polar. wikipedia.orgmdpi.com

For the separation of alkylcatechols like urushiols and, by extension, this compound, reversed-phase high-performance liquid chromatography (HPLC) is typically employed. nih.govacs.org A C18 column is commonly used with a mobile phase gradient, often consisting of methanol (B129727) and water, to effectively separate the different congeners based on their hydrophobicity. nih.govacs.org

Following separation, the eluent is introduced into the mass spectrometer. Atmospheric pressure ionization (API) techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are used to generate ions from the analyte molecules. nih.govacs.org In the analysis of urushiols, ESI has been shown to yield [M-H]⁻ ions in negative mode, while APCI can produce both [M-H]⁻ and [MH]⁺ ions. nih.govacs.org Tandem mass spectrometry (MS/MS) can then be used to fragment these primary ions, yielding structural information that confirms the identity of the compound. nih.govacs.org The high sensitivity of LC-MS allows for detection limits in the picogram per microliter range. acs.org

Table 2: Representative LC-MS Conditions for Alkylcatechol Analysis

| Parameter | Description | Common Setting/Method | Reference |

|---|---|---|---|

| LC Column | The stationary phase for separating components of the mixture. | C18 Reversed-Phase HPLC Column | nih.govacs.org |

| Mobile Phase | The solvent system that carries the sample through the column. | Methanol-water gradient | nih.govacs.org |

| Ionization Source | Generates ions from the sample molecules for MS analysis. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govacs.org |

| Ion Detection Mode | Detects either positively or negatively charged ions. | Negative Ion Mode ([M-H]⁻) and Positive Ion Mode ([MH]⁺) | nih.govacs.org |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Linear Trap Quadrupole (LTQ)-Orbitrap | mdpi.com |

Spectroscopic Methods for Structural Elucidation of Research Intermediates and Products

Spectroscopic techniques are vital for determining the precise molecular structure of this compound and for monitoring its transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for confirming the identity of this compound and any intermediates or products formed during its synthesis or reaction. A key advantage of NMR is its non-destructive nature, which allows for the quantitative analysis of reaction mixtures over time. nih.gov

For this compound, ¹H NMR would reveal the chemical environment of all hydrogen atoms, showing distinct signals for the aromatic protons, the hydroxyl protons, the methyl groups on the ring, and the numerous methylene (B1212753) and methyl protons of the long pentadecyl chain. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule.

In a research context, NMR is crucial for gaining mechanistic insights. nih.govnih.gov By monitoring a reaction in real-time, researchers can identify transient intermediates, determine reaction kinetics, and understand the transformation pathways. Advanced techniques like Total Correlation Spectroscopy (TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and carbons, providing definitive proof of structure for novel compounds formed in a reaction. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ucdavis.edu When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. ucdavis.eduresearchgate.net This results in a unique spectrum that provides a fingerprint of the compound's functional groups.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its key structural features. The presence of the hydroxyl (-OH) groups would be indicated by a broad absorption band, while specific peaks would correspond to C-O stretching, aromatic C=C stretching, and the C-H stretching and bending of the alkyl side chain. researchgate.netresearchgate.net FTIR is particularly useful for monitoring chemical reactions, such as polymerization or oxidation, where changes in the functional groups (e.g., the disappearance of -OH peaks or the appearance of C=O peaks) can be easily tracked. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | ~3300 (broad) | researchgate.net |

| Alkyl C-H | Stretching | 2850-2960 | ucdavis.edu |

| Aromatic C=C | Stretching | ~1640 | researchgate.net |

| Aromatic C-O | Stretching | ~1220-1250 | researchgate.netresearchgate.net |

Mass Spectrometry Imaging for Spatial Distribution Studies

Mass Spectrometry Imaging (MSI) is a revolutionary technology that visualizes the spatial distribution of molecules directly within biological tissues, providing critical insights into their localization and function without the need for chemical labels. nih.govnih.govresearchgate.netnih.gov This technique is particularly powerful for studying plant-derived lipids and metabolites, like this compound, within their native environment. osti.gov

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI involve coating a thin tissue section with an energy-absorbing matrix. A laser is then fired across the sample surface, desorbing and ionizing molecules at each point, which are then analyzed by the mass spectrometer. nih.gov This process generates a mass spectrum for each pixel, allowing for the creation of an image that maps the abundance and location of a specific molecule. nih.gov

A highly relevant study used MALDI-MSI to analyze the distribution of urushiols, which are structurally analogous alkylcatechols, in poison ivy stems. nih.gov The research revealed that different urushiol congeners had distinct localizations; for example, C15-urushiols were found primarily in the resin ducts, whereas C17-urushiols were more broadly distributed in the cortex and vascular tissues. nih.gov This demonstrates the power of MSI to provide novel insights into the compartmentalization and potential biosynthesis of these compounds. nih.gov Similarly, MSI could be applied to determine the precise tissue or cellular location of this compound in its source organism, linking its presence to specific biological structures and functions.

Electrochemical Methods for Redox Potential Analysis

The redox behavior of this compound is a critical aspect of its chemical reactivity, influencing its role in various chemical and biological processes. Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox potentials and electron transfer mechanisms of catechol derivatives. sfu.cawikipedia.org These techniques provide valuable insights into the oxidation of the catechol moiety to its corresponding o-quinone, a key transformation in the context of its biological activity and material science applications. acs.orgnih.gov

The fundamental electrochemical process for catechols involves a two-electron, two-proton oxidation of the dihydroxybenzene ring to form an o-quinone. wikipedia.orgpsu.edu This process is quasi-reversible and its potential is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the pH of the medium. rsc.orgias.ac.in

In the case of this compound, the molecule possesses three alkyl substituents on the catechol ring: a long pentadecyl chain at the 3-position and two methyl groups at the 4- and 5-positions. Alkyl groups are generally considered to be electron-donating. rsc.org This electron-donating character increases the electron density on the catechol ring, which in turn is expected to lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted catechol. rsc.orgias.ac.in

While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the redox potential can be inferred from studies on structurally related alkylated catechols. Research on various 3-alkylcatechols and other substituted catechols consistently demonstrates that electron-donating substituents facilitate the removal of electrons, thus shifting the oxidation potential to less positive values. ias.ac.innih.gov The long, hydrophobic pentadecyl chain, in addition to its electronic effect, may also influence the interaction of the molecule with the electrode surface in electrochemical measurements, particularly in aqueous media. nih.gov

The electrochemical oxidation of catechols can be influenced by several factors, including the solvent system and the presence of nucleophiles. acs.orgresearchgate.net In aprotic media, the oxidation mechanism can be studied without the complications of proton transfer from the solvent. acs.org The presence of nucleophiles can lead to follow-up reactions with the electrochemically generated o-quinone, which can be monitored using cyclic voltammetry. researchgate.net

The table below provides a comparative overview of typical redox potentials for catechol and related compounds to illustrate the expected influence of alkyl substituents. The values are indicative and can vary based on experimental conditions such as the solvent, electrolyte, pH, and scan rate.

| Compound | Substituents | Typical Oxidation Potential Range (V vs. Ag/AgCl) | Key Observations |

| Catechol | None | +0.4 to +0.6 | Baseline for comparison. psu.edu |

| 3-Methylcatechol | Electron-donating methyl group | +0.3 to +0.5 | Lower oxidation potential compared to catechol due to the electron-donating effect of the methyl group. ias.ac.in |

| 4-tert-Butylcatechol | Bulky, electron-donating tert-butyl group | +0.3 to +0.5 | Similar to 3-methylcatechol, demonstrates the effect of alkyl substitution. acs.org |

| This compound | Three electron-donating alkyl groups | Estimated +0.2 to +0.4 | Expected to have a lower oxidation potential than mono-alkylated catechols due to the cumulative electron-donating effect of three alkyl groups. The long alkyl chain may also introduce steric and solubility effects. |

Vi. Theoretical and Computational Chemistry of 4,5 Dimethyl 3 Pentadecylcatechol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. These in silico methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior.

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

For a catechol derivative like 4,5-Dimethyl-3-pentadecylcatechol, the HOMO is typically localized on the catechol ring, specifically on the hydroxyl groups, which are the primary sites for electron donation and antioxidant activity. The LUMO is generally distributed over the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity.

Illustrative Data for a Catechol Derivative:

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Associated with the electron-donating capacity of the hydroxyl groups. |

| LUMO | -1.2 | Related to the electron-accepting ability of the aromatic ring. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, including biological targets. Red regions on an ESP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack.

In this compound, the ESP map would be expected to show a high concentration of negative potential around the oxygen atoms of the hydroxyl groups, making them key sites for hydrogen bonding and interaction with positively charged residues in a biological receptor. The long pentadecyl chain would exhibit a largely neutral (green) potential.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations could be employed to understand its interaction with a specific biological target, such as an enzyme or a receptor. These simulations can reveal how the ligand binds to the target, the stability of the ligand-target complex, and the conformational changes that may occur upon binding. nih.gov This information is crucial for understanding the mechanism of action at a molecular level.

Docking Studies for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies are instrumental in drug discovery for screening potential drug candidates and for elucidating the binding mode of a ligand. For this compound, docking studies could be used to predict its binding affinity and pose within the active site of a target protein. The results would be presented as a docking score, which estimates the binding energy, and a visual representation of the binding interactions, such as hydrogen bonds and hydrophobic contacts.

Illustrative Docking Results for a Catechol Ligand:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tyrosinase | -8.5 | His244, His259, Val283 |

QSAR Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov A QSAR model is developed by correlating the variation in the biological activity of a series of compounds with changes in their molecular descriptors (e.g., physicochemical, electronic, and steric properties).

For a class of compounds including this compound, a QSAR model could be developed to predict their antioxidant or anti-inflammatory activity. This would involve synthesizing a series of analogues with variations in the alkyl chain length or the substitution pattern on the catechol ring. The biological activity of these compounds would be experimentally determined and then used to build a predictive QSAR model. nih.gov

Vii. Research Applications and Translational Potential Non Clinical

Development as Molecular Probes for Biological Systems

There is no available information to suggest that 4,5-Dimethyl-3-pentadecylcatechol has been specifically developed or utilized as a molecular probe for studying biological systems.

Scaffold for Medicinal Chemistry Research

While the broader catechol scaffold is recognized as a significant structural motif in medicinal chemistry, research specifically employing this compound as a foundational structure for the development of new therapeutic agents has not been identified in the public literature. acs.org

Use in Biochemical Assays and Screening Platforms

Information regarding the application of this compound in biochemical assays or as a component of high-throughput screening platforms is not available in the reviewed scientific research.

Investigative Tools for Understanding Biological Pathways

There are no documented instances of this compound being used as an investigative tool to elucidate or understand specific biological pathways. Research on related compounds like 3-pentadecylcatechol (B1204209) has explored their biological effects, but this cannot be directly attributed to the dimethylated form. nih.govnih.gov

常见问题

Basic: What are the critical steps and challenges in synthesizing 4,5-dimethyl-3-pentadecylcatechol?

Answer:

The synthesis involves two key stages:

Formylation of 4,5-dimethylguaiacol to yield 5,6-dimethyl-o-vanillin. This step requires precise control of reaction conditions to avoid over-oxidation or incomplete formylation.

Conversion to catechol via demethylation and subsequent alkylation with a pentadecyl chain. Challenges include low yields during the Mannich reaction (e.g., 46% yield for 6-(N,N-dimethylamino)methyl derivatives) and steric hindrance during hydrogenolysis of intermediates, which reduces efficiency .

Table 1: Key Reaction Yields

| Step | Yield | Challenge | Reference |

|---|---|---|---|

| Mannich reaction | 46% | Steric hindrance | |

| Silylation | 62% | Incomplete derivatization | |

| Desulfurization (Raney Ni) | 70% | Catalyst optimization |

Advanced: How can hydrogenolysis of sterically hindered intermediates be optimized?

Answer:

Traditional hydrogenolysis of 6-(N,N-dimethylamino)methyl derivatives (e.g., XXIb) over Pd/C yields ≤26% due to steric crowding. Alternative strategies include:

- Sulfur-based intermediates : Replace dimethylamine with carbon disulfide to form 6-(N,N-dimethyldithiocarbamoyl)methyl derivatives (XXIII), enabling efficient desulfurization using Raney nickel (70% yield) .

- Catalyst selection : Use W-7 Raney nickel for higher reactivity in thioether cleavage .

Basic: Which spectroscopic methods confirm the structure of this compound?

Answer:

- NMR : Key peaks include a singlet at δ 7.95 ppm (aromatic -CH3) and absence of downfield aromatic protons (δ 3.5 ppm), confirming substitution .

- IR : Absence of hydroxyl peaks post-silylation (post-3.0 µm) validates derivatization .

Advanced: How do steric/electronic factors influence reactivity in substitution reactions?

Answer:

The hexasubstituted aromatic ring creates steric hindrance, limiting nucleophilic attack. Computational modeling (e.g., DFT) can predict reactive sites. For example:

- Electronic effects : Electron-donating methyl groups deactivate the ring, necessitating electrophilic catalysts.

- Steric maps : Molecular dynamics simulations reveal hindered access to the C6 position, guiding reagent selection .

Basic: How to design reproducible protocols for derivative synthesis?

Answer:

- Document reaction parameters : Temperature, solvent purity, and catalyst aging (e.g., Raney nickel activity decreases with storage).

- Standardize analytical validation : Use triplicate NMR/IR runs for intermediate characterization .

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Answer:

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry.

- Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts from true signals.

- Dynamic NMR : Resolve overlapping peaks at variable temperatures .

Basic: What side reactions occur during synthesis, and how are they minimized?

Answer:

- Oxidative dimerization : Prevented by inert atmosphere (N2/Ar) and antioxidant additives.

- Incomplete silylation : Add excess hexamethyldisilazane and monitor via IR .

Advanced: What computational tools predict steric effects in nucleophilic substitutions?

Answer:

- Molecular docking : Identifies steric clashes in intermediates (e.g., XXIII).

- DFT calculations : Optimize transition-state geometries to guide catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。